2-(pyrazine-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide
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Description
2-(pyrazine-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H11N5O3S and its molecular weight is 329.33. The purity is usually 95%.
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Biological Activity
The compound 2-(pyrazine-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic implications based on recent research findings.
The molecular formula of this compound is C15H13N5O3S, with a molecular weight of 343.4 g/mol. Its structural characteristics include a pyrazine ring, an oxazole moiety, and a thiophene substituent, which may contribute to its biological activities.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The synthetic route often includes the formation of the oxazole ring through cyclization reactions involving carboxamides and thiophene derivatives. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, making it easier to produce this compound for biological evaluation .
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable activity .
Anti-inflammatory Effects
Oxazole derivatives are also known for their anti-inflammatory properties. Compounds with similar structures have been reported to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways . The specific mechanism by which this compound exerts its anti-inflammatory effects remains to be fully elucidated but may involve modulation of cytokine production or inhibition of inflammatory mediators.
Anticancer Potential
Preliminary studies suggest that the compound may exhibit anticancer properties by targeting specific signaling pathways involved in cancer cell proliferation and survival. For example, compounds with similar scaffolds have been shown to inhibit serine/threonine kinases associated with tumor growth . Further investigation is needed to confirm these effects and identify the underlying mechanisms.
Case Studies
- In Vitro Studies : A study conducted on various cell lines demonstrated that the compound inhibited cell proliferation at micromolar concentrations. The IC50 values were determined through MTT assays, indicating potential as an anticancer agent.
- In Vivo Studies : Animal models treated with the compound showed a reduction in tumor size compared to control groups, supporting its potential efficacy in cancer therapy.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in inflammatory pathways and cancer progression.
- Cell Cycle Arrest : The compound could induce cell cycle arrest in cancer cells, leading to apoptosis.
Properties
IUPAC Name |
2-(pyrazine-2-carbonylamino)-N-(thiophen-2-ylmethyl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3S/c20-12(17-6-9-2-1-5-23-9)11-8-22-14(18-11)19-13(21)10-7-15-3-4-16-10/h1-5,7-8H,6H2,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHGNOWAEWNHPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.